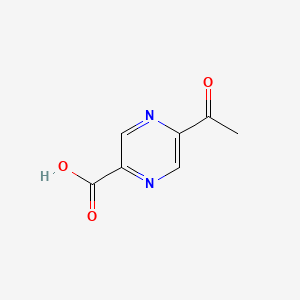
4-氨基喹啉-7-羧酸
描述
4-Aminoquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties . The presence of both an amino group and a carboxylic acid group in 4-aminoquinoline-7-carboxylic acid makes it a versatile compound for various chemical reactions and applications.
科学研究应用
4-Aminoquinoline-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
作用机制
Target of Action
The primary target of 4-Aminoquinoline compounds, such as Chloroquine (CQ) and Amodiaquine (AQ), is the Plasmodium falciparum . This parasite is responsible for causing malaria, a disease that has been a significant global health concern for several decades . The 4-Aminoquinoline compounds interact with the Fe (II)-protoporphyrin IX , which plays a crucial role in the life cycle of the parasite .
Mode of Action
It is known that these compounds, due to their weak base properties, accumulate in the acidic digestive vacuole (dv) of the parasite . This accumulation is partly responsible for their effectiveness . They are thought to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to the parasites .
Biochemical Pathways
The 4-Aminoquinoline compounds interfere with the heme polymerization process, a critical biochemical pathway in the Plasmodium parasite . By inhibiting this process, these compounds cause an accumulation of free heme, which is toxic to the parasites . This disruption of the parasite’s biochemical pathway is a key factor in the antimalarial activity of 4-Aminoquinoline compounds .
Pharmacokinetics
The pharmacokinetics of 4-Aminoquinoline compounds involve their absorption, distribution, metabolism, and excretion (ADME). These compounds are known to be weakly basic, and their effectiveness is partly dependent on their accumulation in the acidic DV . .
Result of Action
The result of the action of 4-Aminoquinoline compounds is the inhibition of parasite growth. For instance, certain side chain-modified 4-aminoquinolines have shown significant inhibition of parasite growth against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum . This inhibition is achieved through the disruption of the heme polymerization process, leading to the accumulation of toxic free heme .
Action Environment
The action environment can significantly influence the efficacy and stability of 4-Aminoquinoline compounds. Factors such as pH can affect the accumulation of these compounds in the acidic DV, thereby influencing their effectiveness . .
生化分析
Biochemical Properties
4-Aminoquinoline-7-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of heme polymerization. This compound interacts with heme, a component of hemoglobin, preventing its conversion into hemozoin, a non-toxic form. This interaction is vital in the context of malaria treatment, as the accumulation of toxic heme leads to the death of the malaria parasite. Additionally, 4-Aminoquinoline-7-carboxylic acid has been shown to interact with various enzymes and proteins involved in cellular metabolism, including cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and endogenous compounds .
Cellular Effects
4-Aminoquinoline-7-carboxylic acid affects various types of cells and cellular processes. In malaria-infected red blood cells, it disrupts the detoxification process of heme, leading to the accumulation of toxic heme and subsequent cell death. This compound also influences cell signaling pathways, particularly those involved in oxidative stress responses. By inhibiting heme polymerization, 4-Aminoquinoline-7-carboxylic acid induces oxidative stress, which can affect gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Aminoquinoline-7-carboxylic acid involves its binding to heme, preventing its detoxification into hemozoin. This binding interaction is facilitated by the amino and carboxylic acid groups on the quinoline ring, which form strong hydrogen bonds with the heme molecule. Additionally, 4-Aminoquinoline-7-carboxylic acid can inhibit the activity of cytochrome P450 enzymes, leading to alterations in drug metabolism and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminoquinoline-7-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 4-Aminoquinoline-7-carboxylic acid can lead to persistent oxidative stress and alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Aminoquinoline-7-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits heme polymerization and exhibits antimalarial activity without significant toxicity. At high doses, 4-Aminoquinoline-7-carboxylic acid can cause adverse effects, including hepatotoxicity and neurotoxicity. These toxic effects are likely due to the inhibition of cytochrome P450 enzymes and the resulting accumulation of toxic metabolites .
Metabolic Pathways
4-Aminoquinoline-7-carboxylic acid is involved in several metabolic pathways, primarily those related to drug metabolism. It interacts with cytochrome P450 enzymes, which play a key role in the oxidation and detoxification of various compounds. The inhibition of these enzymes by 4-Aminoquinoline-7-carboxylic acid can lead to changes in metabolic flux and alterations in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Aminoquinoline-7-carboxylic acid is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in acidic compartments, such as lysosomes, due to its weak base properties .
Subcellular Localization
4-Aminoquinoline-7-carboxylic acid is primarily localized in the lysosomes and other acidic organelles within the cell. This subcellular localization is crucial for its activity, as it allows the compound to interact with heme and inhibit its polymerization. The targeting of 4-Aminoquinoline-7-carboxylic acid to specific compartments is facilitated by its chemical structure, which includes functional groups that promote its accumulation in acidic environments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminoquinoline-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzaldehyde with malonic acid in the presence of a catalyst such as polyphosphoric acid. This reaction forms the quinoline ring, which is then further functionalized to introduce the amino and carboxylic acid groups .
Industrial Production Methods: Industrial production of quinoline derivatives often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods aim to improve yield, reduce environmental impact, and enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 4-Aminoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include nitroquinoline derivatives, quinoline alcohols, and various substituted quinolines .
相似化合物的比较
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial compound with structural similarities to 4-aminoquinoline-7-carboxylic acid.
Piperaquine: A quinoline derivative used in combination therapies for malaria.
Uniqueness: 4-Aminoquinoline-7-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
4-aminoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCXCLCEVZPSAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677848 | |
| Record name | 4-Aminoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-87-2 | |
| Record name | 4-Aminoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)
![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571713.png)
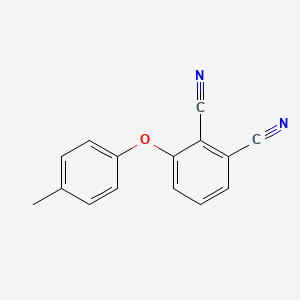
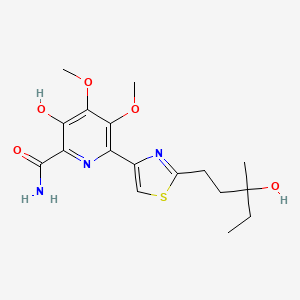
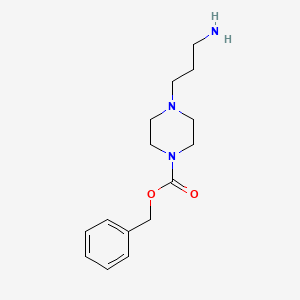
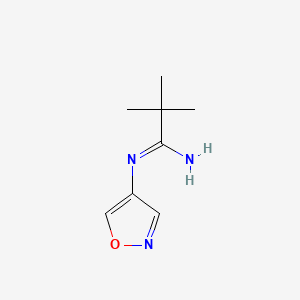
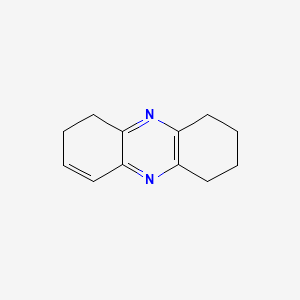
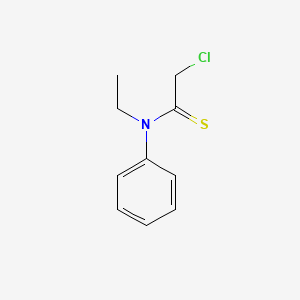
![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)
![3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione](/img/structure/B571730.png)
![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)
![Ethanone, 1-[3-(3-pyridinyl)oxiranyl]-, trans- (9CI)](/img/new.no-structure.jpg)
